Ethyl 3-methyl-5-(5-nitrobenzo[b]thiophene-2-carboxamido)thiophene-2-carboxylate
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Overview
Description
Ethyl 3-methyl-5-(5-nitrobenzo[b]thiophene-2-carboxamido)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-5-(5-nitrobenzo[b]thiophene-2-carboxamido)thiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 5-nitrobenzo[b]thiophene-2-carboxylic acid with ethyl 3-methylthiophene-2-carboxylate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-5-(5-nitrobenzo[b]thiophene-2-carboxamido)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Coupling Reactions: The thiophene rings can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Coupling Reactions: Palladium catalysts, boronic acids, or halides
Major Products
Reduction: Ethyl 3-methyl-5-(5-aminobenzo[b]thiophene-2-carboxamido)thiophene-2-carboxylate
Hydrolysis: 3-methyl-5-(5-nitrobenzo[b]thiophene-2-carboxamido)thiophene-2-carboxylic acid
Scientific Research Applications
Ethyl 3-methyl-5-(5-nitrobenzo[b]thiophene-2-carboxamido)thiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s thiophene rings make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: Its derivatives are studied for their antimicrobial and antioxidant activities.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-5-(5-nitrobenzo[b]thiophene-2-carboxamido)thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-methyl-5-nitrobenzo[b]thiophene-2-carboxylate
- 3-aminobenzo[b]thiophene derivatives
- Thieno[2,3-b]pyridines
Uniqueness
Ethyl 3-methyl-5-(5-nitrobenzo[b]thiophene-2-carboxamido)thiophene-2-carboxylate is unique due to its dual thiophene rings and the presence of both nitro and ester functional groups. This combination provides a versatile scaffold for further chemical modifications and enhances its potential in various applications .
Properties
IUPAC Name |
ethyl 3-methyl-5-[(5-nitro-1-benzothiophene-2-carbonyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S2/c1-3-24-17(21)15-9(2)6-14(26-15)18-16(20)13-8-10-7-11(19(22)23)4-5-12(10)25-13/h4-8H,3H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRFMFYAKBHGFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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